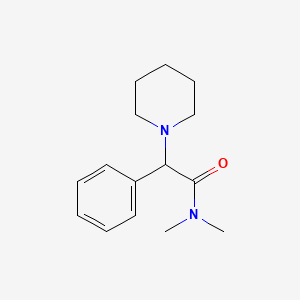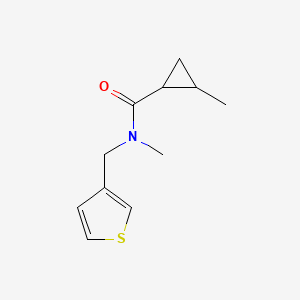
N-(2-adamantyl)-4-bromo-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-4-bromo-2-fluorobenzamide, also known as AFB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. AFB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 384.3 g/mol.
作用機序
The mechanism of action of N-(2-adamantyl)-4-bromo-2-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, N-(2-adamantyl)-4-bromo-2-fluorobenzamide can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been demonstrated to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
実験室実験の利点と制限
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has some limitations, such as its relatively low yield in the synthesis method and its potential toxicity to cells at high concentrations.
将来の方向性
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has great potential for future research in various fields. In medicinal chemistry, N-(2-adamantyl)-4-bromo-2-fluorobenzamide could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide could also be explored for its potential applications in other diseases, such as viral infections and autoimmune disorders.
In materials science, N-(2-adamantyl)-4-bromo-2-fluorobenzamide could be used as a building block for the synthesis of new functional materials with unique properties, such as high porosity and catalytic activity. N-(2-adamantyl)-4-bromo-2-fluorobenzamide could also be utilized as a ligand in the synthesis of new metal complexes for catalytic applications.
Conclusion
In conclusion, N-(2-adamantyl)-4-bromo-2-fluorobenzamide is a small molecule with great potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-adamantyl)-4-bromo-2-fluorobenzamide could lead to new discoveries and advancements in various fields.
合成法
The synthesis of N-(2-adamantyl)-4-bromo-2-fluorobenzamide involves the reaction of 2-bromo-4-fluoroaniline with 2-adamantanone in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed C-H activation process, leading to the formation of N-(2-adamantyl)-4-bromo-2-fluorobenzamide. The yield of the synthesis method is approximately 60%, and the purity of the compound is greater than 95%.
科学的研究の応用
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been studied for its antibacterial and antifungal properties.
In materials science, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been utilized as a ligand in the synthesis of metal complexes for catalytic applications.
特性
IUPAC Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO/c18-13-1-2-14(15(19)8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMCUURZXLRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)









